Currently, there is no published research article describing the specific synthesis of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide. The patent application mentioning this compound as a potential therapeutic agent for centronuclear myopathies does not disclose the detailed synthetic procedure.
The current research on N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide primarily focuses on its potential as a therapeutic agent for centronuclear myopathies. Further research is needed to determine its efficacy, safety profile, and potential for clinical translation.
CAS No.: 4299-57-4
CAS No.: 30655-48-2
CAS No.: 869-06-7
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: